3,6-Dichloro-2-fluorophenol
Description
Overview of Halogenated Phenol (B47542) Research in Organic Chemistry
The study of halogenated phenols is a mature yet continually evolving field. The presence of halogens on the aromatic ring significantly influences the acidity of the phenolic proton and the reactivity of the ring towards electrophilic and nucleophilic substitution reactions. wikipedia.orgbyjus.com Phenols are known to be highly activated towards electrophilic substitution, and the introduction of halogens can modulate this reactivity, allowing for selective transformations. byjus.com Research in this area has historically focused on understanding these reactivity patterns, developing novel synthetic methodologies, and exploring their applications as intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. wikipedia.orgsmolecule.com The formation of halogenated phenols as byproducts in industrial processes, such as the chlorination of water containing phenols, has also driven research into their environmental fate and remediation. osti.gov
Rationale for Investigating 3,6-Dichloro-2-fluorophenol in Contemporary Chemical Research
The specific compound, this compound, is of particular interest in modern chemical research due to its unique substitution pattern. The presence of three halogen atoms—two chlorine and one fluorine—on the phenol ring imparts a distinct electronic and steric environment. This trifunctionalized scaffold offers multiple sites for further chemical modification, making it a valuable building block in synthetic chemistry. The fluorine atom, in particular, is a key feature, as the introduction of fluorine into organic molecules can profoundly alter their biological activity, metabolic stability, and physicochemical properties. Therefore, this compound serves as a crucial intermediate for the synthesis of novel fluorinated compounds with potential applications in medicinal chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-dichloro-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXJSLMPYFSGER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of 3,6 Dichloro 2 Fluorophenol
Electrophilic Substitution Reactions on the Aromatic Ring
Phenols are generally highly susceptible to electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group, which activates the aromatic ring. byjus.com This -OH group is a powerful ortho-, para-director, significantly increasing electron density at positions 2, 4, and 6. In 3,6-Dichloro-2-fluorophenol, however, the ortho-positions (C2 and C6) and one meta-position (C3) are already substituted.
The remaining open positions for substitution are C4 and C5. The directing effects of the existing substituents are as follows:
-OH (at C1): Strongly activating, directs ortho- and para- (to C2, C4, C6).
-F (at C2): Deactivating via induction but directing ortho- and para- (to C1, C3, C5) via resonance.
-Cl (at C3): Deactivating via induction but directing ortho- and para- (to C2, C4, C6) via resonance.
-Cl (at C6): Deactivating via induction but directing ortho- and para- (to C1, C5) via resonance.
Table 1: Summary of Directing Effects for Electrophilic Substitution on this compound
| Substituent (Position) | Activating/Deactivating Effect | Directing Position(s) | Influence on C4 Substitution | Influence on C5 Substitution |
|---|---|---|---|---|
| -OH (C1) | Strongly Activating | ortho, para | Strongly Favors (para) | Does not favor |
| -F (C2) | Deactivating | ortho, para | Does not favor (meta) | Favors (para) |
| -Cl (C3) | Deactivating | ortho, para | Favors (ortho) | Does not favor (meta) |
| -Cl (C6) | Deactivating | ortho, para | Does not favor (meta) | Favors (ortho) |
The dominant directing influence is the hydroxyl group, making C4 the most probable site for electrophilic attack.
Reductive Transformation Pathways of Phenolic Derivatives
Reductive dehalogenation is a key transformation pathway for halogenated aromatic compounds, particularly under anaerobic or reducing conditions. oup.comepa.gov This process involves the replacement of a halogen atom with a hydrogen atom, effectively detoxifying the compound. libretexts.org For polychlorinated phenols, this transformation typically occurs sequentially.
Catalytic hydrodechlorination using transition metal catalysts, such as palladium supported on carbon (Pd/C) or bimetallic systems like palladium on iron (Pd/Fe), is an effective method. researchgate.netoregonstate.edu In this system, a reducing agent (e.g., H₂ generated from zero-valent iron) provides the electrons, and the palladium catalyst facilitates the cleavage of the carbon-halogen bond. oregonstate.edu
The likely reductive transformation pathway for this compound would involve the stepwise removal of chlorine atoms. The C-Cl bond is weaker than the C-F bond, making dechlorination the favored initial process. The relative rates of dechlorination can be influenced by the position of the chlorine atom. Studies on dichlorobenzenes have shown that ortho-dechlorination can be faster than meta- or para-dechlorination. libretexts.org This suggests a possible pathway for this compound could be the initial removal of the C6-chlorine, followed by the C3-chlorine, to yield 2-fluorophenol. Further reduction could potentially lead to defluorination, although this is a more energy-intensive step.
Degradation and Byproduct Formation Mechanisms of Halogenated Phenols
The photolytic degradation of halogenated phenols in aqueous environments can proceed through two primary mechanisms: direct photolysis, where the molecule absorbs UV light directly, and indirect photolysis, mediated by photochemically generated reactive species like hydroxyl radicals (•OH). nih.govrsc.org
Direct photolysis of halogenated phenols involves the absorption of a photon, leading to an excited state that can undergo homolytic cleavage of the carbon-halogen bond to form a phenyl radical and a halogen radical. This process is often enhanced at higher pH values when the phenol (B47542) is deprotonated to the more electron-rich phenolate (B1203915) ion. rsc.org
Indirect photolysis, often driven by advanced oxidation processes (AOPs), involves the reaction with highly reactive hydroxyl radicals. researchgate.net The •OH radical can attack the aromatic ring in two ways:
Hydroxyl Addition: The radical adds to the aromatic ring, forming a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, including elimination of a halogen atom.
Hydrogen Abstraction: The radical can abstract the hydrogen atom from the phenolic -OH group, forming a phenoxy radical.
Subsequent reactions of these radical intermediates can lead to a cascade of products, including less halogenated phenols, dihydroxybenzenes (such as catechols and hydroquinones), benzoquinones, and eventually, ring-cleavage products like short-chain carboxylic acids. nih.govnih.gov The degradation of 2-chlorophenol (B165306) has been shown to proceed through such pathways, and similar mechanisms are expected for this compound. nih.gov
Electrochemical oxidation is an advanced oxidation process capable of degrading persistent organic pollutants like halogenated phenols. provectusenvironmental.com The degradation can occur via two main pathways:
Direct Anodic Oxidation: The pollutant molecule adsorbs onto the anode surface and is oxidized directly by transferring electrons to the anode. omu.edu.tr
Indirect Oxidation: The pollutant is oxidized by powerful oxidizing agents generated in situ at the anode. omu.edu.tr On high overpotential anodes, such as boron-doped diamond (BDD), the primary oxidant is the physisorbed hydroxyl radical (•OH), formed from the electrolysis of water. researchgate.net
For chlorophenols, the reaction with •OH radicals is a dominant degradation mechanism. acs.org This process leads to the formation of hydroxylated intermediates, which are more easily oxidized. The progressive oxidation results in the cleavage of the aromatic ring and the formation of short-chain carboxylic acids (e.g., maleic, formic, oxalic acid). mdpi.com Ultimately, complete mineralization to CO₂, water, and inorganic halide ions (Cl⁻, F⁻) can be achieved. acs.org During the process, chlorinated intermediates such as other chlorophenols and chlorinated benzoquinones may be formed before being fully degraded. electrochemsci.org
Table 2: Potential Intermediates in the Electrochemical Oxidation of Chlorophenols
| Intermediate Class | Specific Examples | Formation Pathway |
|---|---|---|
| Chlorinated Hydroquinones/Catechols | Dichlorofluorohydroquinone | Hydroxylation of the aromatic ring |
| Chlorinated Benzoquinones | Dichloro-1,4-benzoquinone | Oxidation of hydroquinone (B1673460) intermediates |
| Short-chain Carboxylic Acids | Maleic acid, Formic acid, Oxalic acid | Aromatic ring cleavage |
Data generalized from studies on various chlorophenols. mdpi.comelectrochemsci.org
Certain microorganisms have evolved enzymes capable of degrading halogenated phenols. nih.govrsc.orgrsc.org Metalloenzymes, such as heme-dependent dehaloperoxidases (DHPs) and cytochrome P450s, are particularly relevant for the transformation of compounds like this compound. utsa.edu These enzymes can catalyze both dechlorination and defluorination, although cleavage of the highly stable C-F bond is a significant biochemical challenge. nih.gov
A common mechanism for the enzymatic transformation of halogenated phenols by heme peroxidases begins with the abstraction of the hydrogen atom from the phenolic hydroxyl group. acs.orgacs.org This step is carried out by a high-valent iron-oxo species (Compound I) in the enzyme's active site, generating a phenoxy radical and the reduced Compound II form of the enzyme. acs.org
Following the initial hydrogen abstraction, several pathways are possible. One prominent pathway involves a "rebound" mechanism. For instance, computational studies on the defluorination of 2,4,6-trifluorophenol (B1297822) by a dehaloperoxidase model showed that after the hydrogen atom is abstracted, a hydroxyl group is transferred from the enzyme back to the ortho- or para-position of the phenoxy radical. acs.org This step, known as OH rebound, forms a hydroxycyclohexadienone intermediate. acs.org This unstable intermediate can then undergo further reactions, either within the enzyme or after release into the solution, leading to the elimination of a fluoride (B91410) ion and the formation of a benzoquinone product. acs.org This hydrogen atom abstraction and subsequent hydroxyl transfer or rebound is a key feature in the catalytic cycle of many heme- and non-heme iron enzymes involved in oxidizing and dehalogenating aromatic substrates. rsc.org
Enzymatic Biotransformation and Defluorination Mechanisms
Rate-Determining Steps in Defluorination
The process of defluorination, the removal of a fluorine atom from a molecule, is a critical aspect of the transformation of fluorinated compounds like this compound. Research into the enzymatic degradation of fluorophenols provides insight into the rate-determining steps of this process.
While direct defluorination through proton transfer from a water molecule is a possible pathway, it presents a significantly higher energy barrier, making it a less likely rate-determining step. acs.org The assistance of a proton from a hydronium ion can facilitate the release of the fluoride ligand, leading to the formation of an ortho-diquinone product. acs.org Computational studies suggest that enzymatic defluorination may proceed faster than dechlorination under similar conditions. acs.org
In the context of microbial degradation, the cleavage of the carbon-fluorine (C-F) bond requires a different mechanism than C-H bond cleavage due to a two-electron difference. utsa.edu For some enzymes, like fluoroacetate (B1212596) dehalogenase, the rate-determining step for the degradation of fluoroacetate is identified as nucleophilic attack. nih.gov In contrast, for the degradation of difluoroacetate (B1230586) by the same enzyme, C-F bond activation becomes the rate-determining step. nih.gov The essence of reductive defluorination is a redox reaction where the C-F bond acts as the final electron acceptor. acs.org
Table 1: Key Steps in Enzymatic Defluorination of Fluorophenols
| Step | Description | Energetic Profile | Rate-Determining? |
| Hydrogen Atom Abstraction | Removal of a hydrogen atom from the phenolic hydroxyl group. | Low free energy of activation (<10 kcal mol⁻¹) | No |
| OH Transfer | Transfer of a hydroxyl group to the aromatic ring. | Higher energy barrier | Yes |
| Direct Defluorination (H₂O) | Proton transfer from a water molecule to facilitate fluoride release. | High free energy barrier (~20 kcal mol⁻¹ higher) | Unlikely |
| Proton-Assisted Defluorination (H₃O⁺) | Protonation assists in the release of the fluoride ligand. | Facilitates the reaction | Not explicitly the RDS, but enables the slower steps |
Formation of Halogenated Benzoquinones as Transformation Products
The transformation of chlorophenols can lead to the formation of halogenated benzoquinones, a class of disinfection byproducts. nih.gov While direct studies on this compound are limited, research on similar compounds provides a basis for understanding this process.
The chlorination of various aromatic compounds, including phenol and chlorinated phenols, has been shown to produce 2,6-dichloro-1,4-benzoquinone (B104592) (2,6-DCBQ). nih.gov Notably, para-substituted phenolic compounds can also serve as precursors for DCBQ. nih.gov This suggests that the transformation of this compound could potentially yield halogenated benzoquinones through oxidative processes. The formation of these benzoquinones is often unstable in water, with their concentrations first increasing and then decreasing over time during chlorination. nih.gov
The structure of the parent compound and the reaction conditions significantly influence the type and yield of the resulting benzoquinones. For instance, the presence of bromide can lead to the formation of brominated benzoquinones instead of chlorinated ones. nih.gov The pH of the solution also plays a crucial role, with the production of 2,6-DCBQ observed to decrease with increasing pH. nih.gov
Table 2: Precursors for 2,6-Dichloro-1,4-benzoquinone (DCBQ) Formation via Chlorination
| Precursor Category | Specific Examples | Molar Formation Yield Range |
| Phenols | Phenol, Chlorinated Phenols | 0.0008% to 4.9% |
| para-Substituted Phenolic Compounds | Compounds with alkyl and carboxyl groups | Relatively higher yields |
| para-Substituted Aromatic Amines | Aniline, N-methyl aniline | Formation occurs |
| Other Nitrogenous Compounds | p-quinone-4-chloroimide, 2,6-dichloroquinone-4-chloroimide | Serve as precursors |
Mechanisms of Polychlorinated Dibenzo-p-dioxins/Dibenzofurans (PCDD/Fs) Formation from Chlorophenols
Chlorophenols are well-established precursors for the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), particularly under thermal conditions. tandfonline.comnih.govtandfonline.comresearchgate.net Several reaction mechanisms have been proposed for this transformation.
One primary pathway involves the formation of phenoxy radicals as key intermediates. nih.govacs.org In the gas phase at temperatures above 340°C and in the presence of oxygen, chlorophenols can react to form both PCDDs and PCDFs. nih.gov The initial step is the formation of phenoxy radicals, which can then dimerize. nih.gov
The formation of PCDDs is thought to proceed through ortho-phenoxyphenols as intermediates, analogous to the pyrolysis of phenates. nih.gov In this radical mechanism, substitution can occur at both chlorine and hydrogen-substituted positions. nih.gov
The formation of PCDFs involves polychlorinated dihydroxybiphenyls (DOHB) as intermediates. nih.gov These are likely formed from the dimerization of two phenoxy radicals at ortho-positions with simultaneous hydrogen atom migration. nih.gov The ratio of PCDD to PCDF formation is highly dependent on the reaction temperature, the substitution pattern of the chlorophenol, and the oxygen concentration. nih.gov
Alternative mechanisms have also been proposed, suggesting that in addition to phenoxy radicals, chlorinated phenyl radicals and chlorinated α-ketocarbenes could be significant intermediates in PCDD/F formation. acs.org Theoretical calculations indicate that pathways involving these latter two intermediates can be energetically more favorable than those solely involving chlorophenoxy radicals. acs.org
The thermochemical formation of PCDDs from chlorophenols can also be influenced by catalysts. For instance, the reaction of 2,3,6-trichlorophenol (B165527) over a Cu(II)O/silica matrix, simulating fly ash, involves the formation of a trichlorophenol radical through hydrogen abstraction. nih.gov Subsequent steps include dimerization, ortho-chloride abstraction, Smiles rearrangement, ring closure, and intra-annular elimination of chlorine to form various PCDD congeners. nih.gov
Table 3: Proposed Mechanisms for PCDD/F Formation from Chlorophenols
| Mechanism | Key Intermediates | Key Steps | Influencing Factors |
| Phenoxy Radical Pathway (Gas Phase) | Phenoxy radicals, ortho-phenoxyphenols (for PCDDs), polychlorinated dihydroxybiphenyls (for PCDFs) | Formation of phenoxy radicals, dimerization, condensation | Temperature, oxygen concentration, chlorophenol substitution pattern |
| Alternative Radical Pathway | Chlorinated phenyl radicals, chlorinated α-ketocarbenes | Self- and cross-coupling reactions | Energetically favorable for certain congeners |
| Catalytic Thermochemical Formation | Chlorophenol radicals | Hydrogen abstraction, dimerization, ortho-chloride abstraction, Smiles rearrangement, ring closure, elimination of Cl | Presence of catalysts (e.g., metal oxides) |
| Nucleophilic Substitution | Phenate and phenoxyphenate ions | Condensation reactions | Alkaline media, high temperatures (145°C to 400°C) |
| Pyrolysis | Chlorophenols and chlorophenates | Dimerization of chlorophenate | High temperatures (≥280°C) |
Computational Chemistry and Theoretical Characterization of 3,6 Dichloro 2 Fluorophenol
Theoretical Insights into Reaction Mechanisms and Energetic Profiles
Energetic Landscape of Chemical Transformations
A thorough review of scientific literature and computational chemistry databases reveals a significant gap in the specific theoretical characterization of the energetic landscape of chemical transformations for 3,6-dichloro-2-fluorophenol. While computational methods such as Density Functional Theory (DFT) are powerful tools for mapping reaction pathways, transition states, and associated energy barriers, specific studies detailing these for this compound are not publicly available at this time.
General principles of computational chemistry allow for the prediction of how molecules like this compound might behave in chemical reactions. For instance, studies on related halogenated phenols indicate that the positions of the chloro and fluoro substituents, along with the hydroxyl group, will significantly influence the electron distribution around the aromatic ring. This, in turn, dictates the molecule's reactivity and the energy profiles of its potential transformations.
In the absence of specific research on this compound, it is not possible to provide detailed research findings or data tables on its energetic landscape. Further computational studies would be required to elucidate the specific activation energies, reaction enthalpies, and transition state geometries for its various potential chemical transformations. Such research would be invaluable for understanding its reactivity, degradation pathways, and potential for forming new chemical species.
Advanced Analytical Techniques for 3,6 Dichloro 2 Fluorophenol Research
Spectroscopic Methodologies for Structural Elucidation and Characterization
Spectroscopic techniques are indispensable for probing the molecular structure of 3,6-Dichloro-2-fluorophenol. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by observing the magnetic properties of atomic nuclei.
¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the hydroxyl proton and the two aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. Spin-spin coupling would be observed between the two adjacent aromatic protons and potentially between the protons and the fluorine atom.
¹³C NMR: This technique identifies the different carbon environments in the molecule. A spectrum of this compound would display six unique signals, corresponding to the six carbon atoms of the benzene (B151609) ring. The chemical shifts of these carbons are significantly affected by the attached substituents (-OH, -F, -Cl), providing critical data for confirming the substitution pattern.
¹⁹F NMR: As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive and informative technique for analyzing fluorine-containing compounds. wikipedia.org It offers a wide range of chemical shifts, making it very sensitive to the local molecular environment. wikipedia.orgnih.govthermofisher.com A single resonance is expected for the fluorine atom in this compound, with its chemical shift providing confirmation of its position on the aromatic ring. Coupling between the fluorine nucleus and nearby protons (³JHF) or carbons (¹JCF, ²JCF) can further solidify the structural assignment.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a ¹³C NMR experiment that helps determine the number of hydrogens attached to each carbon. DEPT-90 and DEPT-135 experiments would be used to differentiate between the two CH groups and the four quaternary carbons (C-OH, C-F, C-Cl) in the this compound structure.
HHCOSY (Homonuclear Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These are two-dimensional NMR techniques that reveal proton-proton correlations. An HHCOSY spectrum would show a cross-peak connecting the signals of the two adjacent aromatic protons, confirming their spatial proximity. TOCSY provides correlations between all protons within a spin system, which, in this case, would further confirm the relationship between the two aromatic protons.
| Technique | Observed Nucleus | Information Obtained for this compound |
|---|---|---|
| ¹H NMR | ¹H | Identifies two aromatic protons and one hydroxyl proton; shows H-H and H-F coupling. |
| ¹³C NMR | ¹³C | Shows six distinct signals for the aromatic carbons, confirming the substitution pattern. |
| ¹⁹F NMR | ¹⁹F | Provides a highly sensitive signal for the single fluorine atom, confirming its presence and electronic environment. wikipedia.orgnih.gov |
| DEPT | ¹³C | Differentiates between CH carbons and quaternary carbons. |
| HHCOSY/TOCSY | ¹H | Confirms the connectivity between the two adjacent aromatic protons. |
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, characteristic absorption bands would confirm the presence of key structural features.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretching | Phenolic -OH | ~3200-3600 (broad) |
| C-H Stretching | Aromatic C-H | ~3000-3100 |
| C=C Stretching | Aromatic Ring | ~1450-1600 |
| C-O Stretching | Phenolic C-O | ~1200-1260 |
| C-F Stretching | Aryl-F | ~1100-1300 |
| C-Cl Stretching | Aryl-Cl | ~1000-1100 |
The FT-IR spectrum of a related compound, 2,6-dichlorophenol, shows a characteristic broad peak for the O-H stretch of the phenol (B47542) group. researchgate.net Similar characteristic bands would be expected for this compound, allowing for its identification and characterization.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. msu.edu For aromatic compounds like this compound, the absorption is primarily due to π → π* transitions within the benzene ring. The wavelength of maximum absorbance (λmax) is sensitive to the substituents on the ring. The hydroxyl (-OH), fluorine (-F), and chlorine (-Cl) groups act as auxochromes, which can cause a shift in the λmax to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. For example, phenol exhibits a λmax of approximately 275 nm. docbrown.info The presence of halogen substituents would be expected to further modify this absorption profile.
| Electronic Transition | Chromophore | Expected λmax Range (nm) |
|---|---|---|
| π → π* | Substituted Benzene Ring | ~270-290 |
Chromatographic Techniques for Separation and Quantification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are crucial for isolating this compound from complex samples and determining its concentration.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds.
GC-FID (Flame Ionization Detection): This method is used for the quantification of organic compounds. After separation on the GC column, the analyte is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of substance present.
GC-MS (Mass Spectrometry): This provides definitive identification by separating the compound based on its mass-to-charge ratio after ionization. The resulting mass spectrum is a unique fragmentation pattern that can be used to confirm the identity of this compound.
Due to the polar nature of the phenolic hydroxyl group, direct analysis of underivatized phenols by GC can lead to poor peak shape and low sensitivity. epa.gov To overcome this, derivatization strategies are commonly employed. These strategies involve chemically modifying the analyte to make it more volatile and less polar. For phenols, common methods include:
Acetylation: Reacting the phenol with acetic anhydride (B1165640) to form a less polar acetate (B1210297) ester.
Methylation: Using a reagent like diazomethane (B1218177) to convert the phenol to a more volatile anisole (B1667542) ether. epa.gov
Pentafluorobenzylation: Using pentafluorobenzyl bromide (PFBBr) to form an ether, which is highly sensitive to electron capture detection (ECD). epa.gov
Derivatization significantly improves chromatographic performance, allowing for more accurate and sensitive quantification of chlorophenols in environmental and biological samples. thermofisher.comresearchgate.net
| Parameter | Description | Relevance to this compound Analysis |
|---|---|---|
| Principle | Separation of volatile compounds in a gaseous mobile phase. | Effective for separating the derivatized form of the compound from a mixture. |
| Detectors | FID for quantification, MS for identification. | Provides both quantitative data and structural confirmation. |
| Derivatization | Chemical conversion of the polar -OH group to a less polar group (e.g., acetate, ether). epa.gov | Improves volatility, peak shape, and sensitivity for accurate analysis. |
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. It is particularly well-suited for compounds that are not sufficiently volatile for GC analysis.
For the analysis of this compound, reversed-phase HPLC is the most common method. jcsp.org.pk In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. asianpubs.org The compound is separated based on its hydrophobicity. Detection is commonly achieved using a UV detector set at the compound's λmax. HPLC is widely used for the determination of various chlorophenols in water and other environmental samples. scirp.orgresearchgate.net
| Parameter | Typical Condition |
|---|---|
| Mode | Reversed-Phase |
| Stationary Phase | C18 (Octadecylsilane) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient. asianpubs.org |
| Detector | UV-Vis (set at λmax) |
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Metabolite Identification
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is a powerful analytical technique essential for the identification and quantification of metabolites from parent compounds like this compound. This method offers high resolution, sensitivity, and speed, making it ideal for analyzing complex biological samples. nih.govfrontiersin.org The UHPLC system separates compounds based on their physicochemical properties, which are then detected and identified by the mass spectrometer. frontiersin.org
In the context of this compound, research into its metabolic fate is critical for understanding its environmental persistence and toxicological profile. For instance, studies on the anaerobic degradation of the structurally related herbicide dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) have utilized UHPLC-MS to identify key metabolites. The primary metabolite, 3,6-Dichlorosalicylic acid (3,6-DCSA), is formed through demethylation. researchgate.net Subsequent anaerobic degradation of 3,6-DCSA has been shown to proceed via two potential pathways: decarboxylation to 2,5-dichlorophenol (B122974) followed by dechlorination to 3-chlorophenol, or dechlorination to 6-chlorosalicylic acid followed by decarboxylation to 3-chlorophenol. researchgate.net UHPLC-MS analysis was instrumental in identifying these intermediate metabolites, providing crucial evidence for the proposed degradation pathways. researchgate.net
The application of UHPLC-MS for studying this compound would involve similar principles. The analysis typically employs a reversed-phase column, such as a C18 column, with a gradient elution mobile phase, commonly consisting of water and acetonitrile, often with a formic acid additive to improve ionization efficiency. researchgate.nettandfonline.com The mass spectrometer, frequently a triple quadrupole or Q-TOF instrument, allows for both the accurate mass measurement of potential metabolites and the fragmentation analysis (MS/MS) to elucidate their structures. nih.govnih.gov
| Parameter | Typical Setting/Value | Purpose |
|---|---|---|
| Chromatography System | UHPLC | Provides high-resolution separation with short analysis times. nih.gov |
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Separates moderately polar to nonpolar compounds like phenols and their metabolites. nih.govpubcompare.ai |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | Gradient elution allows for the separation of compounds with a wide range of polarities. Formic acid aids in protonation for positive ion mode mass spectrometry. tandfonline.compubcompare.ai |
| Mass Spectrometer | Triple Quadrupole (QqQ) or Q-TOF | Provides high sensitivity, selectivity, and accurate mass measurements for confident metabolite identification. nih.govnih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode | ESI is a soft ionization technique suitable for polar and thermally labile molecules like phenolic metabolites. nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) or Full Scan | MRM is used for targeted quantification of known metabolites, while full scan is used for untargeted screening of unknown metabolites. nih.gov |
Ion-Exclusion Chromatography for Acidic Degradation Products
Ion-Exclusion Chromatography (IEC) is a specialized high-performance liquid chromatography (HPLC) technique particularly suited for the separation of weak organic acids from a complex sample matrix. phenomenex.comoup.com This method is highly relevant for analyzing the acidic degradation products that may arise from the breakdown of this compound. The separation mechanism relies on the principle of Donnan exclusion, where a stationary phase, typically a strong cation exchange resin in the hydrogen form, repels highly ionized strong acids while allowing weakly ionized or non-ionized weak acids to penetrate the resin pores and be retained. shimadzu.beoup.com
The degradation of chlorophenols can lead to the formation of various acidic intermediates, including smaller aliphatic carboxylic acids and chloride ions, before complete mineralization. nih.govnih.gov IEC is an effective tool for separating and quantifying these products. In this technique, weak acids like organic acids are separated based on their pKa values; acids with lower pKa values (stronger acids) are less retained and elute earlier, while those with higher pKa values (weaker acids) are retained longer. shimadzu.be
The mobile phase is typically a dilute strong acid, such as sulfuric acid, which keeps the analytes in their less dissociated forms, facilitating their interaction with the stationary phase. oup.com Detection can be achieved using UV absorbance or, more commonly, suppressed conductivity detection, which provides high sensitivity for ionic species. diduco.com The ability of IEC to handle samples with high ionic strength is a significant advantage, as it allows for the analysis of degradation products in various environmental and industrial water samples without extensive sample cleanup. oup.com
| Principle/Component | Description | Relevance to Chlorophenol Degradation Analysis |
|---|---|---|
| Separation Mechanism | Donnan Exclusion: The negatively charged stationary phase repels fully ionized strong acid anions, which elute in the void volume. Weakly ionized acids can enter the stationary phase pores and are retained. oup.com | Effectively separates weak organic acid byproducts (e.g., acetic, formic, oxalic acids) from strong inorganic anions (e.g., chloride, sulfate) that may be present in the sample matrix. oup.comnih.gov |
| Stationary Phase | High-capacity, polymer-based strong cation-exchange resin in the H+ form. shimadzu.be | Provides the necessary charged surface for the exclusion mechanism to operate. |
| Mobile Phase | Dilute mineral acid (e.g., 0.005 M H₂SO₄). oup.com | Maintains a low pH to suppress the ionization of the weak acid analytes, thereby increasing their retention and enabling separation. |
| Elution Order | Generally in order of increasing pKa. Stronger acids (lower pKa) elute first. shimadzu.be | Allows for the predictable separation of a mixture of acidic degradation products, such as dicarboxylic and monocarboxylic acids. diduco.com |
| Common Analytes | Aliphatic and aromatic carboxylic acids (e.g., oxalic, formic, acetic, maleic, succinic). diduco.com | These are common intermediates in the advanced oxidation and biodegradation pathways of aromatic compounds like chlorophenols. nih.gov |
Electrochemical and Immunoassays for Related Compounds and Byproducts
Cyclic Voltammetry
Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of chemical species. ossila.com It is a valuable tool for the detection and characterization of electroactive compounds such as phenols and their chlorinated derivatives, which are structurally related to this compound. scispace.com The method involves applying a linearly cycling potential sweep to a working electrode in a solution and measuring the resulting current. ossila.com The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction potentials of the analyte. uc.pt
The electrochemical oxidation of phenolic compounds at an electrode surface is typically an irreversible process that involves the transfer of electrons and protons. uc.ptnih.gov The potential at which this oxidation occurs is characteristic of the specific compound and is influenced by the number and position of substituents on the aromatic ring. scispace.com Research has shown a clear relationship between the molecular structure of chlorophenols and their electrochemical parameters. For instance, the half-wave potential (E₁/₂) tends to decrease as the number of chlorine atoms on the phenol ring increases. scispace.com This principle allows for the potential differentiation of various chlorophenol congeners that might be present as byproducts or impurities.
To enhance the sensitivity and selectivity of CV for chlorophenol detection, chemically modified electrodes are often employed. Materials such as carbon nanotubes, gold nanoparticles, and conductive polymers can be used to modify the electrode surface, leading to improved catalytic properties, lower detection limits, and a wider linear range for quantification. scispace.comrsc.org
| Chlorophenol Class | Number of Chlorine Atoms | Observed Half-Wave Potential (E₁/₂) in Volts (V) |
|---|---|---|
| Monochlorophenol (MCP) | 1 | 0.74 |
| Dichlorophenol (DCP) | 2 | 0.72 |
| Trichlorophenol (TCP) | 3 | 0.70 |
| Pentachlorophenol (B1679276) (PCP) | 5 | 0.68 |
Note: Data obtained in a cetyltrimethylammonium bromide (CTAB) micellar solution. The specific isomers within each class may have slightly different potentials. scispace.com
Chemiluminescence-Based Analytical Methods
Chemiluminescence (CL) is the emission of light as a result of a chemical reaction. Analytical methods based on this phenomenon are known for their high sensitivity, wide dynamic range, and simple instrumentation. nih.gov These methods can be applied to the detection of byproducts and related compounds of this compound, particularly other phenolic derivatives.
A common chemiluminescent system used for phenol detection is the luminol-hydrogen peroxide reaction catalyzed by horseradish peroxidase (HRP). researchgate.netrsc.org Phenolic compounds can act as either inhibitors or enhancers of this reaction, thereby altering the intensity of the emitted light. nih.govresearchgate.net This change in light output can be measured and correlated to the concentration of the phenolic analyte.
The specific effect of a phenolic compound on the CL reaction can depend on its structure and the reaction conditions. For example, in an unenhanced HRP-catalyzed luminol (B1675438) system, unsubstituted phenol has been shown to suppress CL intensity, whereas chlorophenols such as 4-chlorophenol (B41353) and 2,4-dichlorophenol (B122985) can increase the light output. researchgate.netrsc.org However, in an "enhanced" system, which includes additional compounds that boost light emission, all tested phenols, including chlorophenols, were found to suppress the CL intensity. researchgate.netrsc.org This differential effect provides a basis for developing selective assays. By carefully selecting the reaction conditions and the use of enhancers, it is possible to develop sensitive methods for detecting trace amounts of phenolic byproducts that may be present alongside this compound. researchgate.net
| Compound | Effect on Unenhanced CL System | Effect on Enhanced CL System |
|---|---|---|
| Phenol | Suppression | Suppression |
| 4-Chlorophenol | Enhancement | Suppression |
| 2,4-Dichlorophenol | Enhancement | Suppression |
| p-Iodophenol | Strong Enhancement | (Used as an enhancer) |
Applications of 3,6 Dichloro 2 Fluorophenol in Chemical Synthesis
Role as an Intermediate in Pharmaceutical Synthesis
The incorporation of fluorine and chlorine atoms into pharmaceutical compounds is a well-established strategy for enhancing their therapeutic properties. These halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. While direct evidence for the use of 3,6-Dichloro-2-fluorophenol in the synthesis of currently marketed drugs is not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active compounds.
Halogenated phenols are known intermediates in the synthesis of a range of pharmaceuticals. For instance, dichlorophenols are precursors to non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. The presence of a fluorine atom in this compound offers an additional tool for medicinal chemists to fine-tune the properties of drug candidates. The reactivity of the phenolic hydroxyl group, coupled with the directing effects of the halogen substituents, allows for a variety of chemical transformations to build more complex molecular architectures.
Table 1: Potential Pharmaceutical Scaffolds Derived from Dichlorofluorophenols
| Scaffold Type | Potential Therapeutic Area | Key Synthetic Transformation |
| Diaryl Ethers | Oncology, Infectious Diseases | Williamson Ether Synthesis |
| Halogenated Benzofurans | Antiviral, Antimicrobial | Cyclization Reactions |
| Substituted Phenylacetamides | Analgesics, Anti-inflammatory | Acylation and Amidation |
This table illustrates potential applications based on the known reactivity of similar halogenated phenols in pharmaceutical synthesis.
Utility in Agrochemical and Plant Protection Agent Production
In the agrochemical sector, halogenated aromatic compounds are integral to the design of effective herbicides, insecticides, and fungicides. The specific arrangement of chlorine and fluorine atoms in this compound makes it a valuable precursor for certain crop protection agents.
A significant application of structurally related compounds is in the synthesis of the herbicide dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid). Research has detailed the synthesis of 3,6-dichloro-2-hydroxybenzoic acid as the penultimate intermediate in the production of dicamba. researchgate.net Given the close structural resemblance, this compound represents a potential alternative starting material or intermediate for dicamba and other auxin-mimicking herbicides. The synthesis of these herbicides often involves the modification of the phenol (B47542) group and subsequent carboxylation of the aromatic ring.
The presence of the fluorine atom can also enhance the biological activity and environmental profile of agrochemicals. Fluorinated pesticides can exhibit increased potency, allowing for lower application rates, and may have altered soil mobility and degradation pathways compared to their non-fluorinated analogs.
Table 2: Key Herbicides Structurally Related to this compound
| Herbicide | Chemical Class | Mode of Action |
| Dicamba | Benzoic Acid | Synthetic Auxin |
| 2,4-D | Phenoxyalkanoic Acid | Synthetic Auxin |
| Clopyralid | Picolinic Acid | Synthetic Auxin |
This table highlights prominent herbicides with structural similarities, suggesting potential synthetic pathways involving dichlorofluorophenol derivatives.
Precursor in the Development of Novel Fluorinated Organic Compounds
The field of materials science and specialty chemicals increasingly utilizes fluorinated organic compounds for their unique properties, including thermal stability, chemical resistance, and specific electronic characteristics. This compound serves as a versatile starting material for the synthesis of a wide array of novel fluorinated molecules.
The strategic placement of three halogen atoms on the benzene (B151609) ring allows for selective functionalization through various organic reactions. For example, the phenolic hydroxyl group can be readily converted into other functional groups, or the aromatic ring can undergo nucleophilic or electrophilic substitution reactions at the remaining unsubstituted positions. This reactivity enables chemists to introduce new functionalities and build complex molecular frameworks.
Research into fluorinated liquid crystals, polymers, and dyes often relies on the availability of highly functionalized fluorinated building blocks. The unique electronic properties conferred by the fluorine and chlorine atoms in this compound can be harnessed to design materials with tailored optical and electronic properties. The development of new synthetic methodologies that utilize such precursors is an active area of chemical research.
Future Research Directions and Unexplored Avenues for 3,6 Dichloro 2 Fluorophenol
Development of Novel and Sustainable Synthetic Routes
Current synthetic strategies for producing polychlorinated and fluorinated phenols often rely on classical, multi-step processes that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste streams. Future research must prioritize the development of more efficient, economical, and environmentally benign synthetic methodologies.
Key research objectives should include:
Catalytic C-H Functionalization: Investigating transition-metal-catalyzed C-H chlorination and fluorination of simpler phenol (B47542) precursors could provide more direct and atom-economical routes, minimizing the need for pre-functionalized starting materials and protecting groups.
Late-Stage Fluorination: The development of novel nucleophilic or electrophilic fluorinating agents and protocols that can selectively introduce a fluorine atom onto a dichlorophenol scaffold in the final steps of a synthesis is a significant challenge. Success in this area would enable the efficient generation of a diverse range of fluorinated phenol analogs for screening and application.
Flow Chemistry and Process Intensification: Transitioning existing synthetic routes to continuous flow systems could offer improved control over reaction parameters (temperature, pressure, and reaction time), enhance safety, and facilitate easier scale-up. This approach can also minimize waste and energy consumption, aligning with the principles of green chemistry.
Table 1: Comparison of Synthetic Route Research Focus
| Feature | Traditional Synthesis | Future Sustainable Synthesis |
|---|---|---|
| Strategy | Multi-step, linear synthesis | C-H activation, late-stage functionalization |
| Catalysis | Stoichiometric reagents | Transition-metal or biocatalysis |
| Efficiency | Lower atom economy, significant byproducts | High atom economy, minimal waste |
| Platform | Batch processing | Continuous flow chemistry |
In-depth Mechanistic Studies of Environmental Transformation Pathways
The environmental fate of halogenated phenols is a major concern. While extensive research has been conducted on the biodegradation of compounds like pentachlorophenol (B1679276) and trichlorophenols, the specific transformation pathways for 3,6-dichloro-2-fluorophenol remain largely uncharacterized. nih.govunimi.it The interplay between the chlorine and fluorine substituents likely results in unique degradation profiles.
Future studies should focus on:
Microbial Degradation: Isolating and characterizing microbial consortia or pure strains capable of utilizing this compound as a carbon source is a critical first step. nih.gov Subsequent research should identify the specific catabolic pathways and key enzymes involved, such as hydroxylases, dehalogenases, and dioxygenases that initiate ring cleavage. researchgate.net Understanding how the fluorine atom affects the regioselectivity of enzymatic attack is of particular importance.
Photodegradation: Investigating the photochemical decomposition of this compound in aqueous environments is essential to predict its persistence. researchgate.net Studies should aim to identify the primary photoproducts, determine quantum yields, and elucidate the role of reactive oxygen species (e.g., hydroxyl radicals) in the degradation process.
Metabolite Identification: A crucial aspect of these studies is the comprehensive identification of all major and minor transformation products. This is necessary to conduct a full risk assessment, as some degradation intermediates can be more toxic than the parent compound.
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research and reducing the need for extensive laboratory work. For this compound, computational modeling can offer significant insights.
Promising avenues for computational research include:
Quantum Chemical Calculations: Using Density Functional Theory (DFT), researchers can model the electronic structure of this compound to predict key physicochemical properties like acidity (pKa), redox potential, and bond dissociation energies. nih.gov These calculations can also be used to simulate reaction mechanisms, including enzymatic and photochemical degradation pathways, by mapping potential energy surfaces and identifying transition states.
Quantitative Structure-Activity Relationship (QSAR) Models: By developing QSAR models, it is possible to predict the toxicity and biological activity of this compound and related compounds. jst.go.jp These models correlate structural or physicochemical descriptors with experimental toxicity data, providing a framework for screening and prioritizing compounds for further toxicological testing.
Molecular Docking: To understand potential biological interactions, molecular docking simulations can be used to model the binding of this compound to the active sites of key metabolic enzymes or cellular receptors. This can help elucidate mechanisms of toxicity and guide the design of potential inhibitors or bioremediation strategies.
Table 2: Proposed Computational Research Targets
| Modeling Technique | Research Target for this compound | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Simulation of enzymatic hydroxylation and dechlorination | Identification of most likely degradation pathways and intermediates |
| QSAR | Correlation of molecular descriptors with aquatic toxicity data | Prediction of EC50 values for various aquatic organisms |
| Molecular Docking | Binding affinity to cytochrome P450 monooxygenases | Elucidation of potential metabolic activation or detoxification mechanisms |
Exploration of Emerging Synthetic Applications in Specialized Materials Science
The unique combination of chloro and fluoro substituents on the aromatic ring makes this compound an intriguing building block for advanced materials. Its structural features could impart desirable properties such as thermal stability, chemical resistance, and flame retardancy.
Future research should explore its potential as:
A Monomer for High-Performance Polymers: Investigating the polymerization of this compound, or its derivatives, could lead to the development of novel polyethers, polyesters, or polycarbonates. The high halogen content could confer excellent flame-retardant properties, while the C-F bond could enhance thermal and chemical stability, making these materials suitable for demanding applications in the aerospace, automotive, or electronics industries.
A Precursor for Functional Coatings: The phenolic hydroxyl group provides a handle for further chemical modification, allowing the compound to be incorporated into epoxy resins or polyurethane coatings. mdpi.com Such coatings could exhibit enhanced hydrophobicity, corrosion resistance, and durability.
A Building Block in Organic Electronics: Halogenated aromatic compounds are often used in the synthesis of organic semiconductors. Exploring the incorporation of the 3,6-dichloro-2-fluorophenyl moiety into larger conjugated systems could lead to new materials with tailored electronic properties for use in applications like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,6-Dichloro-2-fluorophenol, and how do reaction conditions influence halogenation selectivity?
- Methodological Answer : The synthesis of this compound typically involves halogenation of phenol derivatives. Fluorination can be achieved via Schiemann reactions (using diazonium tetrafluoroborate intermediates), while chlorination may employ electrophilic substitution with Cl2 or SO2Cl2. Critical factors include temperature control (20–50°C) and solvent polarity to minimize side products like polychlorinated derivatives. For example, regioselectivity in dichlorination can be enhanced using Lewis acid catalysts (e.g., FeCl3) .
- Key Data :
| Parameter | Value/Note |
|---|---|
| Molecular Formula | C6H3Cl2FO |
| Molecular Weight | 180.99 g/mol |
| Halogenation Agents | Cl2, SO2Cl2, BF4<sup>-</sup> |
Q. How can researchers validate the purity of this compound, and what analytical techniques are most reliable?
- Methodological Answer : Purity assessment requires a combination of chromatographic (HPLC, GC-MS) and spectroscopic (NMR, IR) methods. For HPLC, a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) resolves halogenated byproducts. <sup>19</sup>F NMR is particularly effective for detecting fluorinated impurities, as the fluorine nucleus exhibits distinct chemical shifts (~δ -120 to -150 ppm for aryl-F) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported toxicity data for this compound, particularly in environmental persistence studies?
- Methodological Answer : Discrepancies in toxicity data often arise from variations in test organisms, exposure duration, or metabolite profiling. To address this:
Standardize bioassays using OECD guidelines (e.g., Daphnia magna acute toxicity tests).
Perform metabolite identification via LC-HRMS to track degradation products (e.g., hydroxylated or dehalogenated derivatives).
Cross-reference with chlorophenol toxicity models, as structural analogs like 2,4,6-trichlorophenol exhibit similar persistence mechanisms .
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing effects of Cl and F substituents activate the aromatic ring toward nucleophilic substitution (SNAr). Computational studies (DFT) reveal that the meta-chloro and para-fluoro positions exhibit partial positive charges, making them reactive sites for Suzuki-Miyaura coupling. Experimental validation using Pd(PPh3)4 and aryl boronic acids yields biaryl products with >80% efficiency under inert conditions .
Q. What crystallographic challenges arise in characterizing this compound, and how can supramolecular synthons guide crystal engineering?
- Methodological Answer : Halogen bonding (C–Cl···O) and hydrogen bonding (O–H···F) dominate packing motifs. Single-crystal X-ray diffraction reveals that fluorine’s small atomic radius promotes dense packing, while chlorine’s polarizability enhances π-stacking. Use of synchrotron radiation improves resolution for heavy-atom (Cl/F) localization. Supramolecular synthon analysis (e.g., R2<sup>2</sup>(8) motifs) aids in predicting co-crystal formation with amines or carbonyl compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
